N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide is a complex organic compound that features a benzo[b]thiophene moiety, a tetrahydro-2H-pyran ring, and a carboxamide group
Mechanism of Action
Target of Action
The primary target of N-[1-(1-Benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide is the 5-HT1A serotonin receptor . This receptor plays a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . It has also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety .
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptor, by binding to it. The influence of the arylpiperazine moiety and benzo[b]thiophene ring substitutions on binding affinity was studied . The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites . Docking studies shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound .
Biochemical Pathways
The interaction of the compound with the 5-HT1A serotonin receptor affects the serotoninergic pathway. Serotonin (5-hydroxytryptamine, 5-HT) is an important neurotransmitter that plays a role in regulating numerous physiological functions . The compound’s interaction with the 5-HT1A receptor can influence these functions.
Result of Action
The binding of the compound to the 5-HT1A serotonin receptor can result in changes in the physiological functions regulated by serotonin. These changes can potentially influence thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep . The compound’s potential therapeutic effects in psychiatric disorders such as depression and anxiety are also of interest .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide typically involves multiple steps. One common route starts with the preparation of the benzo[b]thiophene derivative, followed by the introduction of the propan-2-yl group. The final step involves the formation of the tetrahydro-2H-pyran ring and the carboxamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds .
Scientific Research Applications
N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects, including its role as a drug candidate.
Industry: It is used in the development of advanced materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[b]thiophene derivatives and tetrahydro-2H-pyran carboxamides. Examples include:
- 1-(benzo[b]thiophen-2-yl)-3-(4-arylpiperazin-1-yl)propan-1-one
- 3-ethynyl-2-(thiophen-2-yl)benzo[b]thiophene .
Uniqueness
N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-[1-(1-benzothiophen-3-yl)propan-2-yl]oxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2S/c1-12(18-17(19)13-6-8-20-9-7-13)10-14-11-21-16-5-3-2-4-15(14)16/h2-5,11-13H,6-10H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNRNXUJHKNBGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC2=CC=CC=C21)NC(=O)C3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.